molecular formula C17H14N2O3S B2627110 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde CAS No. 338401-52-8

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B2627110
CAS No.: 338401-52-8
M. Wt: 326.37
InChI Key: BVGAWALYWQGFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a nitro group, a sulfanyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include using continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfanyl group can produce various substituted indole derivatives .

Scientific Research Applications

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfanyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-3-6-13(7-4-11)23-17-15(10-20)14-9-12(19(21)22)5-8-16(14)18(17)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGAWALYWQGFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=C(N2C)C=CC(=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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